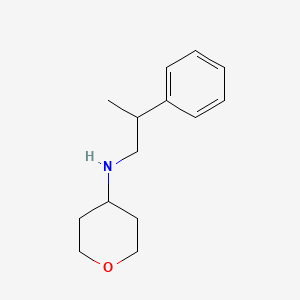amine CAS No. 1040046-28-3](/img/structure/B1461402.png)
[2-(4-Chlorophenyl)ethyl](pentan-2-yl)amine
概要
説明
“2-(4-Chlorophenyl)ethylamine” is an organic compound that belongs to the class of amines. It has a molecular formula of C13H20ClN . The compound consists of a pentan-2-yl group (a five-carbon chain with a methyl group on the second carbon) attached to an ethylamine group that is substituted with a 4-chlorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring substituted with a chlorine atom at the 4-position, an ethyl group, and a pentan-2-yl group attached to the nitrogen atom of the amine .Chemical Reactions Analysis
As an amine, this compound would be expected to undergo typical amine reactions, such as alkylation, acylation, and reactions with acids to form amine salts . The presence of the chlorine atom on the phenyl ring could also make the compound susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. As an amine, it would be expected to have basic properties . The presence of the chlorine atom could increase the compound’s reactivity .科学的研究の応用
[2-(4-Chlorophenyl)ethyl](pentan-2-yl)aminehenylethylamine is widely used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis to synthesize various compounds, such as drugs, pesticides, and dyes. It is also used as a catalyst in pharmaceuticals, and as a model compound for studying the mechanism of action of certain drugs. In addition, it is used in the study of biochemical and physiological effects, as well as in the study of the structure and reactivity of various compounds.
作用機序
[2-(4-Chlorophenyl)ethyl](pentan-2-yl)aminehenylethylamine acts as a weak base, meaning that it can accept protons from other molecules. This property allows it to react with acids, such as hydrochloric acid, to form a salt. It also acts as a nucleophile, meaning that it can donate electrons to other molecules. This property allows it to react with electrophiles, such as alkyl halides, to form new compounds.
Biochemical and Physiological Effects
[2-(4-Chlorophenyl)ethyl](pentan-2-yl)aminehenylethylamine has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to have a stimulant effect on the central nervous system and to increase alertness. It has also been shown to have an anti-inflammatory effect, and to reduce pain perception. In addition, it has been shown to have an antidepressant effect, and to reduce anxiety and depression.
実験室実験の利点と制限
The main advantage of using [2-(4-Chlorophenyl)ethyl](pentan-2-yl)aminehenylethylamine in laboratory experiments is that it is relatively inexpensive and easy to obtain. It is also relatively stable and can be stored for long periods of time. However, there are some limitations associated with using this compound. For example, it can be toxic if inhaled or ingested, and it can be corrosive to skin and eyes. Additionally, it can cause irritation to the respiratory system.
将来の方向性
There are a number of potential future directions for research involving [2-(4-Chlorophenyl)ethyl](pentan-2-yl)aminehenylethylamine. For example, further research could be conducted to explore its potential therapeutic applications, such as its potential use as an antidepressant or an anti-inflammatory agent. Additionally, further research could be conducted to explore its potential use in the synthesis of new compounds, such as drugs, pesticides, and dyes. Finally, further research could be conducted to explore its potential uses in the study of the structure and reactivity of various compounds.
Safety and Hazards
特性
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]pentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN/c1-3-4-11(2)15-10-9-12-5-7-13(14)8-6-12/h5-8,11,15H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYCDNAZFJYVNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NCCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1461319.png)
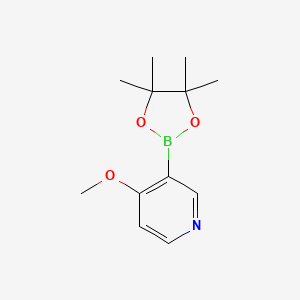

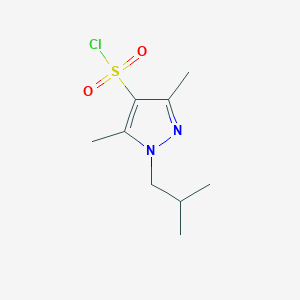

![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-amine](/img/structure/B1461327.png)
![[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B1461330.png)
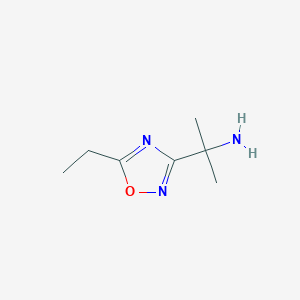

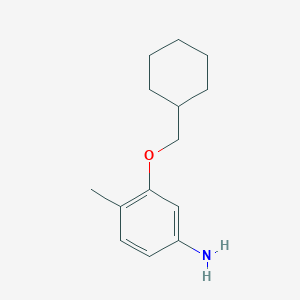

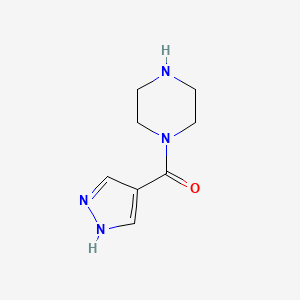
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B1461341.png)
